N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound is commonly referred to as ETPTA and has been found to have a wide range of pharmacological properties. In
Mécanisme D'action
The mechanism of action of ETPTA is not fully understood. However, it has been suggested that ETPTA inhibits the activity of COX-2 and AChE by binding to their active sites. This results in a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
ETPTA has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETPTA is its wide range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of ETPTA is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on ETPTA. One direction is to investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail. Additionally, research could be conducted to improve the solubility of ETPTA in water, which would make it easier to administer in vivo.
Conclusion:
In conclusion, ETPTA is a synthetic compound that has been found to have a wide range of pharmacological properties. It has potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ETPTA inhibits the activity of COX-2 and AChE by binding to their active sites, resulting in a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine in the brain. While ETPTA has several advantages, such as its wide range of pharmacological properties, it also has limitations, such as its low solubility in water. There are several future directions for research on ETPTA, including investigating its potential applications in the treatment of various diseases and improving its solubility in water.
Méthodes De Synthèse
ETPTA can be synthesized by the reaction of 3-ethyl-6-(4-methylphenoxy)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 2-bromo-5-methylphenylacetic acid in the presence of a base. This reaction results in the formation of ETPTA as a white solid with a yield of approximately 70%.
Applications De Recherche Scientifique
ETPTA has been found to have a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ETPTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.
Propriétés
Nom du produit |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide |
---|---|
Formule moléculaire |
C21H21N5O2S |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-4-18-23-24-21-26(18)25-20(29-21)15-8-7-14(3)17(11-15)22-19(27)12-28-16-9-5-13(2)6-10-16/h5-11H,4,12H2,1-3H3,(H,22,27) |
Clé InChI |
ORCCAFLYFBQJRP-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.